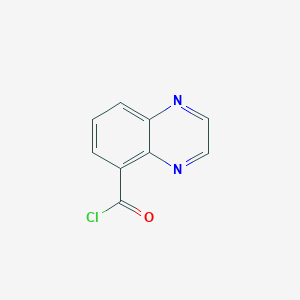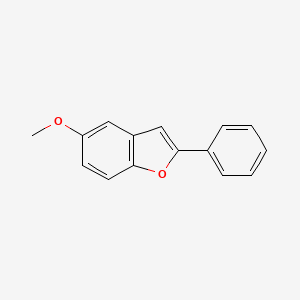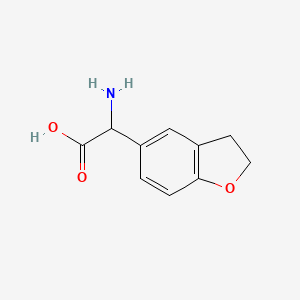
3-(5-(三氟甲基)-1,2,4-恶二唑-3-基)苯胺
描述
Molecular Structure Analysis
The molecular structure of related compounds like “3-(Trifluoromethyl)aniline” and “3,5-Bis(trifluoromethyl)aniline” involve a benzene ring with an amine group and trifluoromethyl groups attached . The exact molecular structure of “3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline” would likely be similar but with an oxadiazol ring.Chemical Reactions Analysis
Related compounds like “3,5-Bis(trifluoromethyl)aniline” have been used in various chemical reactions. For instance, it has been used in the synthesis of “N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline” via a titanium-catalyzed hydroamination reaction . A study on “Trifluoromethylarylation of alkenes using anilines” discusses a method that allows the trifluoromethylarylation of alkenes using anilines .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “3-(Trifluoromethyl)aniline” include a density of 1.29 g/mL at 25 °C, a melting point of 5 to 6 °C, and a boiling point of 187 to 188 °C .科学研究应用
Synthesis of Schiff’s Base
This compound has been used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, a type of Schiff’s base . Schiff’s bases are versatile compounds that have a wide range of applications, including use as ligands in coordination chemistry and as intermediates in organic synthesis.
Synthesis of 5,7-Bis(trifluoromethyl)aniline
It has also been used in the synthesis of 5,7-bis(trifluoromethyl)aniline . This compound is a useful building block in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals.
Hydroamination Reaction
The compound has been used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction . Hydroamination reactions are important in the synthesis of amines, which are key intermediates in the production of pharmaceuticals, dyes, and polymers.
Synthesis of Organocatalysts
It has been used in the synthesis of N,N’-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea, an organocatalyst . Organocatalysts are catalysts that are composed of non-metallic elements. They are used in various chemical reactions due to their ability to increase the rate of reactions without being consumed.
安全和危害
Safety data sheets for related compounds like “3,5-Bis(trifluoromethyl)aniline” indicate that they may cause skin and eye irritation, may be harmful if swallowed, and may cause respiratory irritation . They should be handled with appropriate protective equipment and used only in well-ventilated areas .
作用机制
Target of Action
It’s structurally similar compound, 3,5-bis(trifluoromethyl)aniline, has been used in the synthesis of various compounds . These include Schiff’s base , which is known to interact with various biological targets such as enzymes and receptors.
Mode of Action
It’s structurally similar compound, trifluralin, is known to inhibit root development by interrupting mitosis, thus controlling weeds as they germinate .
Biochemical Pathways
It’s structurally similar compound, trifluralin, is known to affect the mitotic process in plant cells .
Result of Action
Based on its structural similarity to trifluralin, it might exhibit herbicidal properties by inhibiting root development .
Action Environment
The action, efficacy, and stability of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline can be influenced by various environmental factors. For instance, Trifluralin, a structurally similar compound, is known to be inactivated in wet soils . This suggests that soil moisture levels could potentially influence the action of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline.
属性
IUPAC Name |
3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)8-14-7(15-16-8)5-2-1-3-6(13)4-5/h1-4H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPMSRYYFXNOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

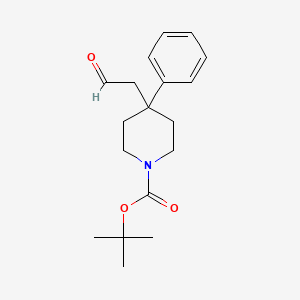

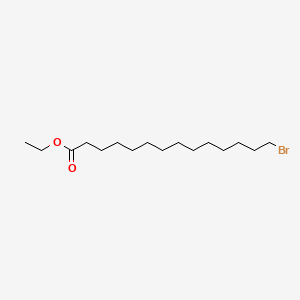

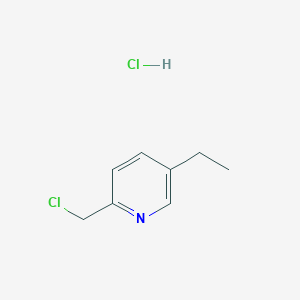
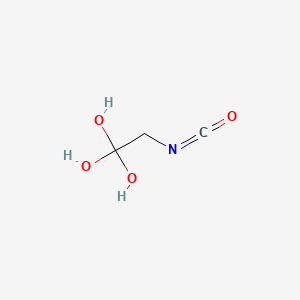


![Poly[(methyl)(aminoethylaminopropyl)siloxane]-poly(dimethylsiloxane)](/img/structure/B3280562.png)

